

Application Notes and Protocols for Recombinant Bacterial Topoisomerase IV Expression and Purification

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This document provides detailed methods for the expression and purification of recombinant bacterial Topoisomerase IV, a critical enzyme in DNA replication and a key target for antibacterial drug development. The protocols outlined below are designed to yield high-purity, active enzyme suitable for structural studies, high-throughput screening, and biochemical assays.

Introduction

Bacterial Topoisomerase IV is a type II topoisomerase responsible for decatenating replicated chromosomes, a crucial step for proper cell division.[1][2] It also plays a role in relaxing positive supercoils that accumulate ahead of the replication fork.[1] This enzyme is a heterotetramer composed of two ParC and two ParE subunits.[1][3] Due to its essential role in bacterial viability, Topoisomerase IV is a validated target for quinolone antibiotics.[4] The production of pure, active recombinant Topoisomerase IV is essential for studying its mechanism of action and for the discovery of novel inhibitors.

The following sections detail the expression of recombinant Topoisomerase IV subunits in Escherichia coli and their subsequent purification to homogeneity.



Data Presentation: Quantitative Summary of Recombinant Topoisomerase IV Production

The following table summarizes typical yields and purity for recombinant bacterial Topoisomerase IV subunits expressed in E. coli. This data is compiled from literature reports and represents expected outcomes from the protocols described herein.

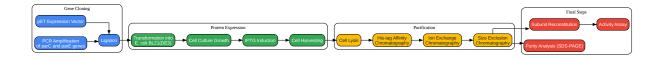
Bacteria I Species	Subunit s	Express ion System	Purificat ion Method	Yield (mg/L of culture)	Purity	Specific Activity (Units/ µg)	Referen ce
Staphylo coccus haemolyti cus	GyrA, GyrB, GrlA (ParC), GrlB (ParE)	E. coli	Affinity Chromat ography	6 - 19	>95%	180 (Topoiso merase IV)	[5]
Escheric hia coli	ParC, ParE	E. coli	Not specified	Not specified	Near homogen eity	Not specified	[3][6]
Streptoco ccus pneumon iae	ParC, ParE	E. coli	His-tag Affinity	Not specified	Near homogen eity	1 x 105 - 1 x 106 (Decaten ation)	

Note: Specific activity can vary depending on the assay conditions and the definition of a unit.

Experimental Workflow

The overall workflow for expressing and purifying recombinant bacterial Topoisomerase IV involves cloning the respective subunit genes into expression vectors, transforming them into a suitable E. coli host strain, inducing protein expression, lysing the cells, and purifying the individual subunits, followed by reconstitution of the active enzyme.





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Caption: Experimental workflow for recombinant Topoisomerase IV production.

Experimental Protocols

I. Cloning of parC and parE Genes into Expression Vectors

- Gene Amplification: Amplify the full-length coding sequences of the parC and parE genes
 from the desired bacterial genomic DNA using PCR. Design primers to introduce appropriate
 restriction sites for cloning into a pET expression vector (e.g., pET-28a, which adds an Nterminal His6-tag).
- Vector and Insert Preparation: Digest both the PCR products and the pET vector with the chosen restriction enzymes. Purify the digested vector and inserts using a gel purification kit.
- Ligation: Ligate the digested parC and parE inserts into separate pET vectors using T4 DNA ligase.
- Transformation and Selection: Transform the ligation products into a cloning strain of E. coli (e.g., DH5α). Select for positive clones on LB agar plates containing the appropriate antibiotic (e.g., kanamycin for pET-28a).
- Sequence Verification: Isolate plasmid DNA from positive clones and verify the sequence of the inserts by Sanger sequencing.



II. Expression of Recombinant ParC and ParE Subunits

- Transformation of Expression Host: Transform the sequence-verified pET-parC and pET-parE plasmids into an E. coli expression strain such as BL21(DE3) or BL21(DE3)pLysS.[1][7]
 [8] Plate on LB agar with the appropriate antibiotic(s).
- Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the selective antibiotic(s) and grow overnight at 37°C with shaking.
- Large-Scale Culture: The next day, inoculate 1 L of LB medium (in a 2.8 L baffled flask) with the overnight culture to an initial OD600 of 0.05-0.1. Grow at 37°C with vigorous shaking (200-250 rpm).
- Induction: Monitor the OD600 of the culture. When the OD600 reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.[9][10][11] For potentially toxic or poorly soluble proteins, it is often beneficial to lower the temperature to 16-25°C before or at the time of induction and induce overnight.[12]
- Cell Harvest: After induction for 3-4 hours at 37°C or overnight at a lower temperature, harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Cell Pellet Storage: Discard the supernatant and the cell pellet can be stored at -80°C until purification.

III. Purification of His-tagged ParC and ParE Subunits

This protocol describes a three-step chromatography procedure for each subunit separately.

Buffers Required:

- Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0.
- Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0.
- Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0.
- Ion Exchange Buffer A: 20 mM Tris-HCl, pH 7.5, 50 mM NaCl.



- Ion Exchange Buffer B: 20 mM Tris-HCl, pH 7.5, 1 M NaCl.
- Size Exclusion Buffer: 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT.

A. Cell Lysis and Clarification

- Resuspend the frozen cell pellet in ice-cold Lysis Buffer (approximately 5 mL per gram of wet cell paste).
- Add lysozyme to a final concentration of 1 mg/mL and a small amount of DNase I. Incubate
 on ice for 30 minutes. Protease inhibitors should also be added.
- Lyse the cells completely by sonication on ice. Use several cycles of short bursts with cooling periods in between to prevent overheating.
- Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C. Collect the supernatant, which contains the soluble His-tagged protein.

B. Affinity Chromatography (IMAC)

- Equilibrate a Ni-NTA affinity column with Lysis Buffer.
- Load the clarified lysate onto the column.
- Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
- Elute the His-tagged protein with 5-10 column volumes of Elution Buffer. Collect fractions and analyze by SDS-PAGE.

C. Ion Exchange Chromatography

- Pool the fractions from the affinity step containing the protein of interest and dialyze against lon Exchange Buffer A overnight at 4°C.
- Load the dialyzed sample onto an equilibrated anion exchange column (e.g., HiTrap Q) or cation exchange column (e.g., HiTrap SP), depending on the isoelectric point of the protein.



- Wash the column with Buffer A.
- Elute the protein with a linear gradient of 0-100% Buffer B over 20 column volumes.
- Collect fractions and analyze by SDS-PAGE.
- D. Size Exclusion Chromatography (Gel Filtration)
- Concentrate the pooled fractions from the ion exchange step using an appropriate centrifugal concentrator.
- Load the concentrated protein onto a size exclusion column (e.g., Superdex 200) preequilibrated with Size Exclusion Buffer.
- Elute with the same buffer at a constant flow rate. This step separates the protein based on size and also serves as a buffer exchange step.
- Collect fractions and analyze for purity by SDS-PAGE. Pool the purest fractions and determine the protein concentration.

IV. Reconstitution and Activity Assays

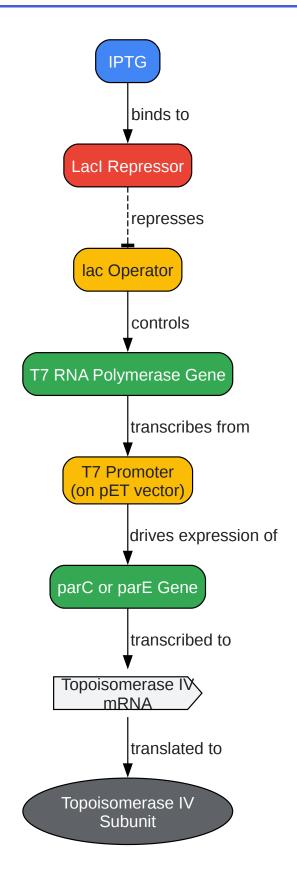
- Reconstitution: To form the active heterotetrameric Topoisomerase IV, mix the purified ParC and ParE subunits. The exact ratio may need to be optimized, but often an equimolar ratio is a good starting point. [6] Incubate the mixture on ice for at least 30 minutes.
- Activity Assays: The activity of the reconstituted Topoisomerase IV can be assessed using several methods:
 - Decatenation Assay: This assay measures the ability of the enzyme to resolve catenated kinetoplast DNA (kDNA) into minicircles. The products are then resolved by agarose gel electrophoresis.
 - DNA Relaxation Assay: This assay measures the relaxation of supercoiled plasmid DNA.
 The different topological forms of the DNA are separated by agarose gel electrophoresis.
 - Cleavage Assay: This assay measures the formation of a cleavage complex between the enzyme and DNA, which is often stabilized by quinolone antibiotics.



Signaling Pathway Visualization

While there isn't a classical signaling pathway that regulates the recombinant expression of Topoisomerase IV in E. coli under the T7 promoter system, the logical flow of induction can be visualized. The addition of IPTG initiates a cascade that leads to the transcription of the target genes.





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